molecular formula C24H28ClN3O5 B13374528 methyl 4-({2-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

methyl 4-({2-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B13374528
M. Wt: 473.9 g/mol
InChI Key: UILRBKNUCFGAAZ-DYTRJAOYSA-N
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Description

Methyl 4-({2-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({2-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the core pyrrole structure, followed by the introduction of the chlorophenyl group, the dimethylamino propyl group, and the hydroxy and oxo functionalities. Each step requires specific reagents and conditions, such as the use of strong acids or bases, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) would be used to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({2-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as converting the oxo group to a hydroxyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could result in a variety of new compounds with different functional groups replacing the chlorophenyl moiety.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s interactions with various biomolecules are studied to understand its potential as a therapeutic agent. Its ability to interact with proteins and nucleic acids makes it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential pharmacological properties. Its structure suggests it could act as an inhibitor or modulator of specific enzymes or receptors, making it a potential candidate for treating various diseases.

Industry

In industry, the compound’s unique properties are leveraged for the development of new materials, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which methyl 4-({2-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-({2-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
  • Methyl 4-({2-(4-fluorophenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Uniqueness

Compared to similar compounds, methyl 4-({2-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions with other molecules

Biological Activity

Methyl 4-({2-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic implications.

Chemical Structure

The compound features a unique structural configuration that includes:

  • A pyrrole core with methyl and carbonyl substituents.
  • A chlorophenyl group that may contribute to its biological activity.
  • A dimethylamino group which is often associated with enhanced pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including antitumor , antibacterial , and anti-inflammatory effects. The following sections detail these activities based on various studies.

Antitumor Activity

Several studies have investigated the antitumor properties of this compound. For instance:

  • Mechanism of Action : The compound appears to inhibit key signaling pathways involved in cancer cell proliferation, particularly the MAPK/ERK pathway. Inhibition of this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells.
  • Case Studies : In vitro studies using cancer cell lines such as HT-29 (colorectal cancer) and BxPC3 (pancreatic cancer) demonstrated significant growth inhibition with an IC50 value below 10 µM .

Antibacterial Activity

The antibacterial effects of the compound have also been documented:

  • Activity Against Resistant Strains : The compound showed effectiveness against various Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. In particular, it was effective against Staphylococcus aureus and Escherichia coli at concentrations as low as 1 mM .

Anti-inflammatory Effects

The anti-inflammatory potential of the compound has been explored in several models:

  • Inhibition of Inflammatory Mediators : Studies indicate that the compound can reduce the production of pro-inflammatory cytokines in vitro. This suggests a potential role in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Mechanism of Action
AntitumorHT-29<10Inhibition of MAPK/ERK pathway
AntibacterialStaphylococcus aureus1Disruption of bacterial cell wall
Escherichia coli1Disruption of bacterial cell wall
Anti-inflammatoryHuman macrophagesN/AReduction of cytokine production

Properties

Molecular Formula

C24H28ClN3O5

Molecular Weight

473.9 g/mol

IUPAC Name

methyl 4-[(E)-[2-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C24H28ClN3O5/c1-13-17(14(2)26-19(13)24(32)33-5)21(29)18-20(15-7-9-16(25)10-8-15)28(23(31)22(18)30)12-6-11-27(3)4/h7-10,20,26,29H,6,11-12H2,1-5H3/b21-18+

InChI Key

UILRBKNUCFGAAZ-DYTRJAOYSA-N

Isomeric SMILES

CC1=C(NC(=C1/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)Cl)/O)C)C(=O)OC

Canonical SMILES

CC1=C(NC(=C1C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)Cl)O)C)C(=O)OC

Origin of Product

United States

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